1-(5-chloro-2-methoxyphenyl)-4-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-(5-chloro-2-methoxyphenyl)-4-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes a pyrrolidin-2-one ring, a benzodiazole moiety, and two methoxyphenyl groups
Preparation Methods
The synthesis of 1-(5-chloro-2-methoxyphenyl)-4-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves multiple steps, typically starting with the preparation of the benzodiazole moiety. The synthetic route often includes:
Formation of the Benzodiazole Moiety: This step involves the reaction of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions to form the benzodiazole ring.
Introduction of the Pyrrolidin-2-one Ring: The pyrrolidin-2-one ring is introduced through a cyclization reaction involving a suitable precursor, such as a γ-lactam.
Attachment of Methoxyphenyl Groups: The methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions, typically using methoxybenzene derivatives and appropriate chlorinating agents.
Chemical Reactions Analysis
1-(5-chloro-2-methoxyphenyl)-4-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form various derivatives.
Scientific Research Applications
1-(5-chloro-2-methoxyphenyl)-4-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-4-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity .
Comparison with Similar Compounds
1-(5-chloro-2-methoxyphenyl)-4-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(5-chloro-2-methoxyphenyl)ethanol: This compound has a similar structure but lacks the benzodiazole and pyrrolidin-2-one moieties, resulting in different chemical and biological properties.
1-(5-chloro-2-methoxybenzyl)-3-(2-methoxyphenyl)urea: This compound contains a urea linkage instead of the pyrrolidin-2-one ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its complex structure, which imparts specific chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-4-[1-[(2-methoxyphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3/c1-32-23-10-6-3-7-17(23)15-30-21-9-5-4-8-20(21)28-26(30)18-13-25(31)29(16-18)22-14-19(27)11-12-24(22)33-2/h3-12,14,18H,13,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCSBIRWHZEKLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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